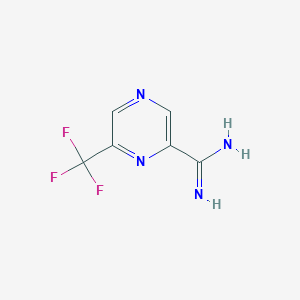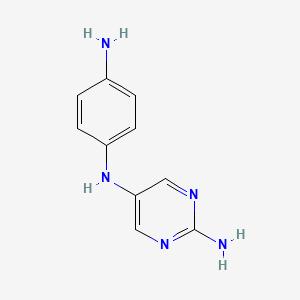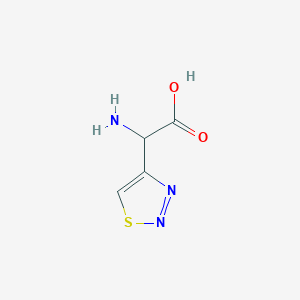
(S)-Hexahydro-1H-quinolizin-4(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Hexahydro-1H-quinolizin-4(6H)-one is a chiral compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydro-1H-quinolizin-4(6H)-one typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine-4-one using a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in industrial processes ensures the production of the desired enantiomer with high enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-Hexahydro-1H-quinolizin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine-4-one derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinolizidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinolizidine-4-one derivatives.
Reduction: Fully saturated quinolizidine derivatives.
Substitution: Various N-substituted quinolizidine derivatives.
科学的研究の応用
(S)-Hexahydro-1H-quinolizin-4(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (S)-Hexahydro-1H-quinolizin-4(6H)-one involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
Quinolizidine: The parent compound of (S)-Hexahydro-1H-quinolizin-4(6H)-one, with a similar bicyclic structure but lacking the ketone group.
Quinolizidine-4-one: An oxidized form of quinolizidine, with a ketone group at the 4-position.
N-Substituted Quinolizidines: Derivatives of quinolizidine with various substituents on the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature and the presence of a ketone group, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
(9aS)-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h8H,1-7H2/t8-/m0/s1 |
InChIキー |
KBBXPRPSOFVSSQ-QMMMGPOBSA-N |
異性体SMILES |
C1CCN2[C@@H](C1)CCCC2=O |
正規SMILES |
C1CCN2C(C1)CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)





![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)


![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

